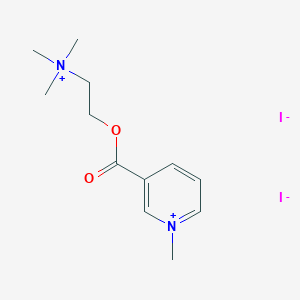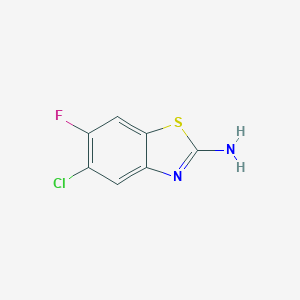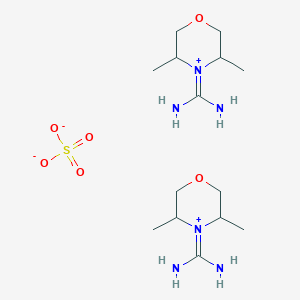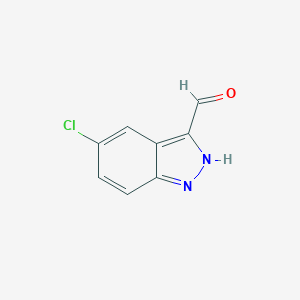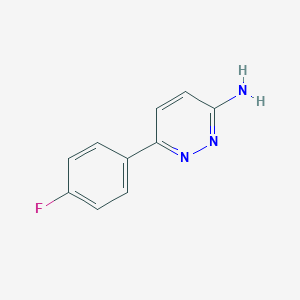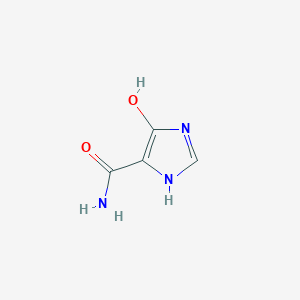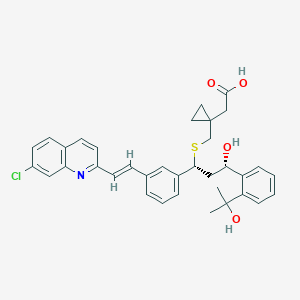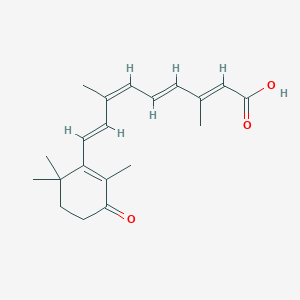
苯丙胺盐酸盐
描述
Phenoprolamine Hydrochloride (PHC) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. PHC has a wide variety of biochemical and physiological effects, and has been used in a number of studies related to drug development, toxicology, and biochemistry.
科学研究应用
心血管研究
苯丙胺盐酸盐已被研究用于其治疗心血管疾病的潜力。它显示出作为一种抗高血压剂的希望,研究表明它可以有效地降低血压。研究评估了它的安全性、耐受性和药代动力学,表明它在健康受试者中耐受性良好,可用于获得更好的降压效果 .
药代动力学研究
该化合物已成为药代动力学研究的主题,以了解其在体内的行为。这些研究涉及使用经过验证的方法(如高效液相色谱法 (HPLC))监测血浆浓度,这有助于确定后续临床试验的适当剂量方案 .
药物开发和测试
在药物开发中,苯丙胺盐酸盐已被用作液相色谱-电喷雾电离质谱 (LC-MS) 方法中的内标。这对准确测定生物样品中其他化合物(如拉诺拉嗪)至关重要,这是药物开发过程中的关键步骤 .
抗高血压疗法
研究表明,苯丙胺盐酸盐具有显着的抗高血压作用,毒性较低。这使得它成为开发新的抗高血压疗法的候选药物,尤其是在对药物引起的不良反应敏感的群体中 .
临床安全性评估
安全性 和耐受性在临床环境中至关重要。苯丙胺盐酸盐已在健康志愿者中对这些方面进行了评估,研究表明在某些剂量下没有严重的不良事件。这些信息对于推动化合物通过临床试验阶段至关重要 .
作用机制
Target of Action
Phenoprolamine Hydrochloride primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
Phenoprolamine Hydrochloride acts as an ADRA1 antagonist . It directly interacts with alpha-adrenergic receptors, more specifically with alpha-1 receptors, and to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract . The stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .
Pharmacokinetics
The pharmacokinetics of Phenoprolamine Hydrochloride was assessed in a study involving healthy Chinese subjects . The study found that system exposure (AUC, Cmax) increased with respect to dose at 30-120 mg, whereas AUC raised disproportionately with dose escalating from 120 to 240 mg . The absorption of Phenoprolamine Hydrochloride was unaffected by food . Steady-state plasma concentration was achieved after approximately 4-5 days of repeated twice-daily dosing .
Result of Action
The primary result of Phenoprolamine Hydrochloride’s action is the reduction of tissue hyperemia, edema, and nasal congestion, and the increase of nasal airway patency . This is achieved through its antagonistic action on the ADRA1 receptors, leading to vasoconstriction .
Action Environment
While specific environmental factors influencing the action of Phenoprolamine Hydrochloride were not found in the search results, it is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs. These can include factors such as diet, lifestyle, and co-administration of other drugs. For instance, the absorption of Phenoprolamine Hydrochloride was found to be unaffected by food , indicating that its action is stable across different dietary conditions.
生化分析
Biochemical Properties
Phenoprolamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets adrenergic receptor alpha-1 (ADRA1), acting as an antagonist . This interaction inhibits the receptor’s activity, leading to vasodilation and reduced blood pressure. Additionally, Phenoprolamine Hydrochloride has been shown to interact with P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance, enhancing the cytotoxicity of certain chemotherapeutic agents .
Cellular Effects
Phenoprolamine Hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has neuroprotective and cardioprotective effects, which are attributed to its ability to inhibit ADRA1 . This inhibition leads to reduced calcium influx in vascular smooth muscle cells, resulting in vasodilation. Additionally, Phenoprolamine Hydrochloride has been observed to affect the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of Phenoprolamine Hydrochloride involves its binding to adrenergic receptor alpha-1, where it acts as an antagonist . This binding prevents the receptor from interacting with its natural ligands, such as norepinephrine, thereby inhibiting the receptor’s activity. This inhibition leads to vasodilation and reduced blood pressure. Furthermore, Phenoprolamine Hydrochloride has been shown to inhibit P-glycoprotein, enhancing the intracellular accumulation of chemotherapeutic agents and overcoming multidrug resistance in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenoprolamine Hydrochloride change over time. The compound exhibits stability and maintains its pharmacological activity over extended periods. It undergoes degradation under certain conditions, which can affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of Phenoprolamine Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause toxic effects, including hypotension and bradycardia . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings .
Metabolic Pathways
Phenoprolamine Hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism affects its pharmacokinetics and overall efficacy.
Transport and Distribution
Phenoprolamine Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as P-glycoprotein, which influences its intracellular accumulation and distribution . The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its clinical use.
Subcellular Localization
The subcellular localization of Phenoprolamine Hydrochloride plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target receptors and transporters . The compound’s localization is influenced by various factors, including its chemical structure and post-translational modifications. These factors determine its ability to reach specific cellular compartments and exert its pharmacological effects.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNNEPMKDJBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435143 | |
| Record name | Phenoprolamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93933-71-2 | |
| Record name | Phenoprolamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



